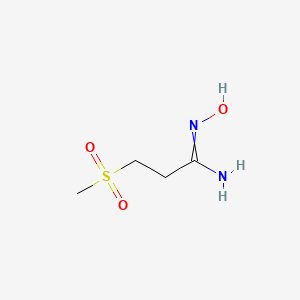

N'-hydroxy-3-methylsulfonylpropanimidamide

Description

N'-Hydroxy-3-methylsulfonylpropanimidamide is a propanimidamide derivative featuring a hydroxy group on the imine nitrogen (N') and a methylsulfonyl (-SO₂CH₃) substituent at the third carbon of the propane backbone. The methylsulfonyl group is a strong electron-withdrawing moiety, which may influence the compound’s physicochemical properties, such as solubility, acidity, and metabolic stability.

Properties

Molecular Formula |

C4H10N2O3S |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

N'-hydroxy-3-methylsulfonylpropanimidamide |

InChI |

InChI=1S/C4H10N2O3S/c1-10(8,9)3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) |

InChI Key |

NVVIURXZFLTHSU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-methylsulfonylpropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylsulfonylpropanoic acid with hydroxylamine to form the corresponding hydroxamic acid. This intermediate is then treated with a suitable dehydrating agent, such as thionyl chloride, to yield N’-hydroxy-3-methylsulfonylpropanimidamide.

Industrial Production Methods

Industrial production of N’-hydroxy-3-methylsulfonylpropanimidamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-methylsulfonylpropanimidamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted sulfonyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-hydroxy-3-methylsulfonylpropanimidamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methylsulfonylpropanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can also interact with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme function. These interactions can affect various biological pathways, making the compound a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties of N'-Hydroxypropanimidamide Derivatives

Substituent Effects on Physicochemical Properties

- Methylsulfonyl (-SO₂CH₃) : Enhances water solubility due to polarity and hydrogen-bonding capacity. The electron-withdrawing nature may increase acidity of the N'-hydroxy group, influencing metal chelation (e.g., iron or zinc) compared to hydroxamic acids like those in .

- Methylamino (-NHCH₃): Electron-donating effects reduce acidity but may improve bioavailability through hydrogen bonding. Lower molecular weight (117.15 g/mol) suggests higher volatility .

- Observed in Bicalutamide analogs for antiandrogen activity .

- Heterocyclic (e.g., pyrazolyl) : May enhance target-specific interactions in medicinal chemistry, as seen in kinase inhibitors .

Pharmacological and Industrial Relevance

- Sulfonyl-Containing Compounds : highlights sulfonyl groups in Bicalutamide-related substances, which are used in polyimide synthesis and pharmaceuticals. Methylsulfonyl groups may confer similar thermal stability in polymers or resistance to enzymatic degradation in drug design .

- Hydroxamic Acid Analogs : Compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide () share the N-hydroxy motif, which is critical for metal chelation and antioxidant activity. Methylsulfonyl substitution could modulate redox properties compared to these analogs .

Biological Activity

N'-hydroxy-3-methylsulfonylpropanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₅H₁₃N₃O₃S

- Molecular Weight : 189.25 g/mol

This compound features a hydroxylamine functional group, which is known to influence its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.

- Antioxidant Activity : this compound exhibits antioxidant properties, which may help in mitigating oxidative stress in cells.

- Cell Proliferation Modulation : Research indicates that this compound can influence cell cycle progression and apoptosis in various cell lines.

Biological Activities

The compound's biological activities can be summarized as follows:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anti-inflammatory Effects : Reduces inflammation by modulating cytokine release.

- Antioxidant Properties : Scavenges free radicals and enhances cellular antioxidant defenses.

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of this compound against various pathogens. The results showed a marked reduction in bacterial load in treated samples compared to controls, indicating its potential as an antimicrobial agent. -

Inflammation Reduction :

In a model of acute inflammation, administration of this compound resulted in significantly lower levels of inflammatory cytokines (IL-6 and TNF-alpha) compared to untreated controls, suggesting its role as an anti-inflammatory therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.